Methanone, (3-aminophenyl)(4-methylphenyl)-
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Overview
Description
Methanone, (3-aminophenyl)(4-methylphenyl)-, also known as (3-aminophenyl)(4-methylphenyl)methanone, is a chemical compound with the molecular formula C14H13NO. It belongs to the class of benzophenones, which are characterized by a ketone group attached to two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-aminophenyl)(4-methylphenyl)- typically involves the reaction of 3-aminobenzophenone with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-aminophenyl)(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methanone, (3-aminophenyl)(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (3-aminophenyl)(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the aromatic ring.
(4-Amino-3-methylphenyl)(phenyl)methanone: Similar structure with the amino group and methyl group on different positions of the aromatic ring.
Uniqueness
Methanone, (3-aminophenyl)(4-methylphenyl)- is unique due to the specific positioning of the amino and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to its analogs .
Biological Activity
Methanone, (3-aminophenyl)(4-methylphenyl)-, also known by its chemical structure C15H15NO, exhibits a range of biological activities that have garnered interest in pharmacological research. This compound has been studied for its potential antioxidant, anticancer, and antimicrobial properties. Here, we delve into various studies and findings related to its biological activity.
Chemical Structure and Properties
The chemical structure of Methanone, (3-aminophenyl)(4-methylphenyl)- is characterized by an amine group attached to a phenyl ring, which influences its reactivity and biological interactions. The presence of both the 3-aminophenyl and 4-methylphenyl groups contributes to its pharmacological profile.
Antioxidant Activity
Recent studies have shown that derivatives of Methanone compounds exhibit significant antioxidant properties. For instance, compounds with similar structures have been evaluated using the DPPH radical scavenging method, where they demonstrated higher antioxidant activity compared to ascorbic acid, a well-known antioxidant .
Table 1: Antioxidant Activity Comparison
Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
---|---|---|
Methanone Derivative A | 45.1% | 1.4 times higher |
Methanone Derivative B | 20.2% | Comparable |
Ascorbic Acid | - | Reference |
Anticancer Activity
The anticancer potential of Methanone derivatives has been explored in various cancer cell lines. In vitro studies utilizing the MTT assay revealed that certain derivatives exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some compounds reduced cell viability significantly, indicating their potential as anticancer agents .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (μM) | % Cell Viability Reduction |
---|---|---|---|
Compound X | U-87 | 10.5 | 43.7 ± 7.4% |
Compound Y | MDA-MB-231 | 12.0 | 44.6 ± 8.0% |
Control | - | - | - |
The mechanisms underlying the biological activities of Methanone derivatives are complex and may involve multiple pathways:
- Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress is crucial for its antioxidant activity.
- Cytotoxic Mechanism : The interaction with specific cellular targets leads to apoptosis in cancer cells, which has been observed through decreased expression of anti-apoptotic proteins like Bcl-2 in treated cells .
Case Study 1: Anticancer Efficacy in Glioblastoma
A study conducted on a derivative of Methanone showed promising results in inhibiting glioblastoma cell proliferation. The compound was tested against U-87 cells and demonstrated an IC50 value indicating significant cytotoxicity.
Case Study 2: Antioxidant Properties in Cardiac Cells
Another investigation focused on the antioxidant effects of Methanone derivatives on cardiac cells exposed to oxidative stress. Results indicated that these compounds could mitigate cell damage by reducing reactive oxygen species (ROS) levels.
Properties
CAS No. |
62261-36-3 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(3-aminophenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H13NO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3 |
InChI Key |
PRLOILJFLDVYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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